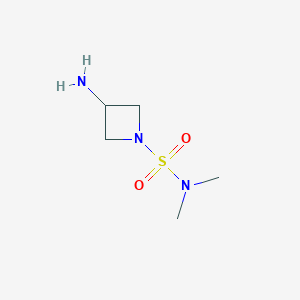
1-(2-chloro-6-fluorobenzyl)-1H-indol-4-amine
Vue d'ensemble
Description
1-(2-Chloro-6-fluorobenzyl)-1H-indol-4-amine (CFIA) is a synthetic compound with a variety of applications in scientific research. It is a member of the indole class of molecules, which are known for their biological activity in the body. CFIA has been studied for its potential as a therapeutic agent and as a tool for studying the mechanisms of drug action.
Applications De Recherche Scientifique
Indole Synthesis and Classification
1-(2-chloro-6-fluorobenzyl)-1H-indol-4-amine is a derivative of indole, a compound of significant interest in organic chemistry due to its presence in many biologically active molecules. Indole synthesis methods are numerous and varied. A review classifies indole syntheses into nine types, illustrating the diverse strategies in constructing the indole nucleus. This classification can aid researchers in navigating the extensive indole synthesis literature and developing new methods, which may be relevant to derivatives like this compound (Taber & Tirunahari, 2011).
Analytical Applications
The reaction of ninhydrin with primary amino groups, including indole rings like in this compound, produces chromophores of analytical interest. This reaction has extensive applications across various scientific disciplines, including agricultural, biochemical, clinical, environmental, and food sciences. The unique properties of the ninhydrin reaction make it a valuable tool in the analysis of compounds containing indole structures (Friedman, 2004).
Organic Synthesis Catalysts
L-proline, an amino acid with secondary amine functionality, serves as a versatile organo-catalyst in organic synthesis. It catalyzes various asymmetric syntheses, including those involving indole structures. The use of proline and its derivatives as catalysts in multicomponent reactions can lead to the synthesis of important heterocycles, highlighting its applications in the synthesis of complex molecules like this compound (Thorat et al., 2022).
Environmental Applications
Amine-functionalized metal–organic frameworks (MOFs) have shown promise in environmental applications such as CO2 capture. The strong interaction between CO2 and basic amino functionalities, like those in this compound, highlights the potential of these structures in environmental remediation and catalysis (Lin, Kong, & Chen, 2016).
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2/c16-12-3-1-4-13(17)11(12)9-19-8-7-10-14(18)5-2-6-15(10)19/h1-8H,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGDKAQXUCPZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=C(C=CC=C3Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)




![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)
![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)




